N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(2)15(12(3)4)9-7-6-8-14-13(16)10-17-5/h11-12H,8-10H2,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNNEASJPULOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)COC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide typically involves the reaction of 4-(diisopropylamino)but-2-yn-1-ol with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. The diisopropylamino group can interact with enzymes or receptors, modulating their activity. The methoxyacetamide moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Calculated based on inferred formula.
Key Observations:
Functional Group Impact: The diisopropylamino group is a common feature in analogs , contributing to lipophilicity and steric hindrance, which may enhance binding to hydrophobic enzyme pockets. Compared to 2-(Cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide , the absence of a sulfur atom in the target compound may improve metabolic stability, as thioethers are prone to oxidation.
Synthetic Considerations: The low yield (10%) reported for the cholinesterase inhibitor in highlights challenges in synthesizing but-2-yn-1-yl derivatives with bulky substituents. The target compound’s diisopropylamino group may offer better synthetic accessibility compared to dihydroisoxazolyl analogs.
The methoxyacetamide group could enhance solubility relative to halogenated analogs like 2-(N,N-Diisopropylamino)ethyl chloride .
Biological Activity
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide (CAS No. 1396878-98-0) is a synthetic compound that has attracted attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a diisopropylamino group, which is known for its ability to interact with biological targets such as enzymes and receptors. The methoxyacetamide moiety may enhance the compound's binding affinity and specificity, making it a candidate for further investigation in medicinal chemistry.
This compound is believed to exert its biological effects through:
- Enzyme Modulation : The diisopropylamino group may influence enzyme activity, potentially acting as an inhibitor or activator depending on the target.
- Receptor Interaction : The compound may bind to specific receptors, affecting downstream signaling pathways.
2. Antioxidant Properties
Compounds containing methoxy groups are often associated with antioxidant activity. The presence of the methoxyacetamide moiety in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress, which is crucial in various pathological conditions.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide | Structure | Potential antitumor activity |
| N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide | Structure | Antimicrobial properties |
| N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide | Structure | Inhibitory effects on specific enzymes |
The unique combination of functional groups in this compound suggests distinct interactions with biological targets compared to its analogs.
Research Findings and Case Studies
While comprehensive studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:
- Neuroprotection : A study on similar compounds demonstrated significant neuroprotective effects against oxidative stress in neuronal cells, indicating a possible avenue for exploring the neuroprotective capabilities of this compound .
- Cognitive Enhancement : Research on methoxy-containing compounds has highlighted their role in improving cognitive functions in animal models, suggesting that this compound could be investigated for similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
